![molecular formula C16H19N5 B1683778 1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 172889-26-8](/img/structure/B1683778.png)
1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
The compound “1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to the class of organic compounds known as pyrazolopyrimidines. Pyrazolopyrimidines are compounds containing a pyrazole ring which is fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the fused pyrazole and pyrimidine rings, with the tert-butyl group attached to one nitrogen of the pyrazole ring and the p-tolyl group attached to the 3-position of the pyrimidine ring .Chemical Reactions Analysis
The reaction of amidines with α-amino acid alkynyl ketones is shown to be a versatile route to pyrimidin-4-yl substituted α-amino acids . This route is also applicable to a parallel synthesis approach and has allowed the formation of a range of pyrimidin-4-yl substituted α-amino acids .Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of pyrazolo[3,4-d]pyrimidin-4-amine derivatives, including methods such as microwave irradiative cyclocondensation for producing heterocyclic compounds with potential insecticidal and antibacterial activities. These compounds have been evaluated for their biological potential against certain insects and microorganisms, highlighting the compound's relevance in the development of new antimicrobial agents (Deohate & Palaspagar, 2020).
Molecular Structure and Reactivity
Studies have also delved into the electronic structure, vibrational assignments, and molecular reactivity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. For instance, theoretical explorations on the molecular structure and IR frequencies of related compounds have been conducted, providing insights into their chemical reactivity and potential for charge transfer within the molecule (Shukla et al., 2015).
Biological Activities and Applications
Research on pyrazolo[3,4-d]pyrimidin-4-amine derivatives has also highlighted their biological activities, particularly their potential as antitumor, antifungal, and antibacterial agents. For example, studies on pyrazole derivatives have identified pharmacophore sites with significant antitumor and antimicrobial activities, providing a foundation for the development of new therapeutic agents (Titi et al., 2020).
Antiproliferative and Proapoptotic Properties
Further investigations have demonstrated the antiproliferative and proapoptotic properties of pyrazolo[3,4-d]pyrimidin-4-amine derivatives against cancer cell lines, underscoring their potential in cancer therapy. These compounds have been shown to inhibit cell proliferation and induce apoptosis through mechanisms involving the inhibition of specific phosphorylation pathways (Carraro et al., 2006).
Synthesis Methods and Chemical Reactivity
In addition to their biological activities, research has focused on developing efficient synthesis methods and exploring the chemical reactivity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. This includes the use of flash vacuum thermolysis and microwave irradiation as innovative approaches for the synthesis of these compounds, paving the way for the creation of novel heterocyclic compounds with various applications (Justyna et al., 2017).
Future Directions
The future directions for this compound could involve further studies to determine its potential applications. The calix4arene scaffold is an extremely versatile supramolecular platform that has found widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding . Therefore, this compound could potentially be used in a variety of applications in chemical, physical, biological and other disciplines .
Mechanism of Action
Target of Action
PP1, also known as 1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, primarily targets Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), which are the most ubiquitous and abundant serine/threonine phosphatases in eukaryotic cells . These enzymes play fundamental roles in the regulation of various cellular functions . PP1 is a major eukaryotic protein serine/threonine phosphatase that regulates an enormous variety of cellular functions through the interaction of its catalytic subunit (PP1c) with over fifty different established or putative regulatory subunits .
Mode of Action
PP1 interacts with its targets, PP1 and PP2A, through combinatorial interactions with many regulatory subunits . This interaction is crucial for achieving the substrate specificity and activity regulation required for their multiple functions . For instance, PP1 and IRF7 physically interact, and PP1 targets four IRF7 key phosphorylation sites (S471, S472, S477, S479). Dephosphorylation of IRF7 by PP1 impairs its transcriptional activity and reduces IFN-α production upon viral infection .
Biochemical Pathways
PP1 plays a significant role in various biochemical pathways. It is involved in the regulation of smooth muscle contraction by targeting and modulation of the Myosin Light Chain Phosphatase (MLCP) activity . It also plays a role in the circadian oscillation of the MLCP activity in vascular smooth muscle . Furthermore, PP1 is involved in Toll-like receptor (TLR) signaling pathways, acting as a negative regulator at specific steps along the TLR-initiated signaling cascade .
Pharmacokinetics
It’s worth noting that these properties play a crucial role in determining the bioavailability and efficacy of a compound .
Result of Action
The action of PP1 results in various molecular and cellular effects. It regulates an enormous variety of cellular functions through the interaction of its catalytic subunit (PP1c) with over fifty different established or putative regulatory subunits . The dephosphorylation of IRF7 by PP1, for instance, impairs its transcriptional activity and reduces IFN-α production upon viral infection .
properties
IUPAC Name |
1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-10-5-7-11(8-6-10)13-12-14(17)18-9-19-15(12)21(20-13)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPDNRVYHLRXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274306 | |
| Record name | 1-tert-Butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
172889-26-8 | |
| Record name | PP1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172889268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-tert-Butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PP1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA2ND7EHY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



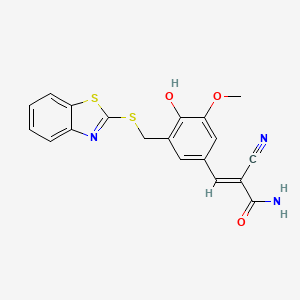
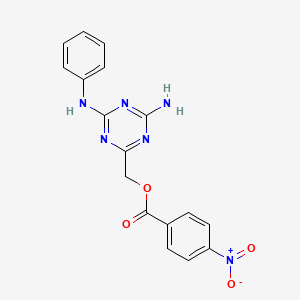
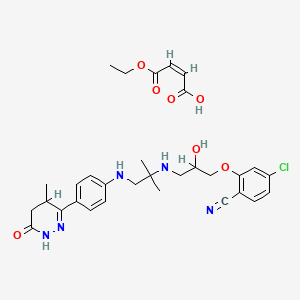

![Acetic acid, 2-[[(1r,2r,3as,9as)-1-[(3r)-3-cyclohexyl-3-hydroxypropyl]-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1h-benz[f]inden-5-yl]oxy]-](/img/structure/B1683703.png)
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B1683704.png)
![(2S)-1-[(2S)-2-acetamido-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1683705.png)
![N-[2-[(12S)-3-Methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide](/img/structure/B1683706.png)
![[(1R,2S,3aR,9aR)-2-hydroxy-1-[3-hydroxy-3-(oxan-4-yl)propyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl] ethaneperoxoate](/img/structure/B1683707.png)
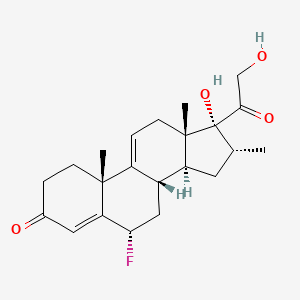
![(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683712.png)
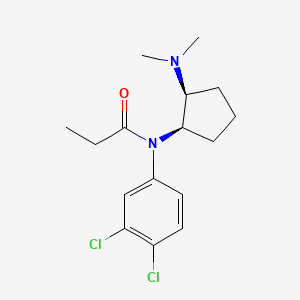
![5-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanamide](/img/structure/B1683714.png)
